2-(5-Chloro-2-fluoro-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Chloro-2-fluoro-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-fluoro-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-fluoro-4-(methoxymethoxy)phenylboronic acid with bis(pinacolato)diboron under palladium catalysis. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Oxidation: The boron atom in the compound can undergo oxidation to form boronic acids or borates.
Substitution: The methoxymethoxy group can be substituted under acidic or basic conditions to introduce different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide
Solvents: DMF, THF, ethanol
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Boronic Acids: Resulting from oxidation reactions
Substituted Phenyl Compounds: From substitution reactions
Scientific Research Applications
Chemistry
In organic chemistry, 2-(5-Chloro-2-fluoro-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the synthesis of complex molecules. Its role in Suzuki-Miyaura coupling makes it essential for the construction of biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds allows for the creation of compounds with improved pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The primary mechanism of action for 2-(5-Chloro-2-fluoro-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron reagent in Suzuki-Miyaura coupling. The palladium-catalyzed reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond. The boron atom facilitates the transfer of the aryl group to the palladium center, enabling the coupling reaction.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: Another boron compound with a methoxy group, used in Suzuki-Miyaura reactions.
2-Fluoro-5-methoxyphenylboronic Acid: A related compound with similar reactivity but different substituents.
Uniqueness
2-(5-Chloro-2-fluoro-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which provide distinct electronic and steric properties. These properties enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[5-chloro-2-fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClFO4/c1-13(2)14(3,4)21-15(20-13)9-6-10(16)12(7-11(9)17)19-8-18-5/h6-7H,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFGTVRCENOJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCOC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClFO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.56 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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